molecular formula C11H11ClN2O2 B12626585 Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate

Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate

Cat. No.: B12626585
M. Wt: 238.67 g/mol
InChI Key: QRMRAGUGZOFPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate typically involves the reaction of 4-chloro-1H-benzo[d]imidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The chloro group and ethyl acetate moiety can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate can be compared with other benzimidazole derivatives such as:

This compound is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

ethyl 2-(4-chloro-1H-benzimidazol-2-yl)acetate

InChI

InChI=1S/C11H11ClN2O2/c1-2-16-10(15)6-9-13-8-5-3-4-7(12)11(8)14-9/h3-5H,2,6H2,1H3,(H,13,14)

InChI Key

QRMRAGUGZOFPEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1)C=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.